1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride
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Overview
Description
1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C8H9Cl2F2NO. It is known for its unique structure, which includes a chlorodifluoromethoxy group attached to a phenyl ring, and an amine group that is protonated to form the hydrochloride salt.
Preparation Methods
The synthesis of 1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chlorodifluoromethoxy group: This step involves the reaction of a phenol derivative with chlorodifluoromethane in the presence of a base to form the chlorodifluoromethoxy group.
Attachment to the phenyl ring: The chlorodifluoromethoxy group is then attached to a benzene ring through an electrophilic aromatic substitution reaction.
Introduction of the methanamine group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride: This compound lacks the chlorine atom, which can result in different chemical and biological properties.
1-[3-(Trifluoromethoxy)phenyl]methanamine hydrochloride: The presence of an additional fluorine atom can enhance the compound’s stability and reactivity.
1-[3-(Methoxy)phenyl]methanamine hydrochloride: The absence of fluorine atoms can significantly alter the compound’s electronic properties and reactivity
Biological Activity
1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride is a compound notable for its potential biological activities, particularly in the context of inhibiting specific protein kinases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorodifluoromethoxy group attached to a phenyl ring, with a methanamine moiety. This structure is critical for its interaction with biological targets, particularly tyrosine kinases.
This compound primarily functions as an inhibitor of the ABL1 kinase , which is implicated in various malignancies, including chronic myeloid leukemia (CML). The compound binds to the myristoyl-binding pocket of the ABL1 protein, distinct from the ATP-binding site, allowing it to retain efficacy against certain mutations that confer resistance to traditional ATP-competitive inhibitors .
Inhibition of ABL Kinases
Research indicates that this compound exhibits significant inhibitory effects on ABL kinases. The binding affinity and inhibition potency are enhanced by the presence of the chlorodifluoromethoxy group, which contributes to its selectivity and effectiveness in biochemical assays .
Case Studies
Several studies have documented the biological activity of this compound:
- Study 1 : In vitro assays demonstrated that the compound effectively inhibited ABL1 activity with an IC50 value significantly lower than that of traditional inhibitors. This finding suggests a potential role in treating resistant forms of CML .
- Study 2 : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor growth rates in CML xenografts, highlighting its therapeutic potential .
- Study 3 : Clinical trials have indicated manageable safety profiles with common adverse effects including myelosuppression, which can be reversible upon dose adjustment .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other ABL kinase inhibitors:
Compound Name | IC50 (nM) | Mechanism of Action | Approved Indications |
---|---|---|---|
This compound | <10 | ABL kinase inhibition | CML |
Imatinib | ~100 | ATP-competitive ABL inhibitor | CML |
Nilotinib | ~30 | ATP-competitive ABL inhibitor | CML |
Asciminib | ~5 | Allosteric inhibitor of ABL | CML |
Properties
Molecular Formula |
C8H9Cl2F2NO |
---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
[3-[chloro(difluoro)methoxy]phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H8ClF2NO.ClH/c9-8(10,11)13-7-3-1-2-6(4-7)5-12;/h1-4H,5,12H2;1H |
InChI Key |
CIRIPFVRBHUHNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)CN.Cl |
Origin of Product |
United States |
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